Di(thiophen-2-yl)methanone oxime
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to di(thiophen-2-yl)methanone oxime involves classical synthetic methods. One approach for synthesizing thiophene-related methanone derivatives includes the use of UV, IR, 1H and 13C NMR, and mass spectrometry for characterization. The structural optimization often employs density functional theory (DFT) calculations to investigate equilibrium geometry and various bonding features (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of these compounds can be conducted through single crystal X-ray diffraction studies, revealing details such as conformation and intermolecular interactions. DFT calculations complement these findings by optimizing structural coordinates and evaluating electronic parameters, including the HOMO-LUMO energy gap (Karthik et al., 2021).
Chemical Reactions and Properties
Di(thiophen-2-yl)methanone oxime derivatives can undergo various chemical reactions, including Michael-type nucleophilic addition under specific conditions. These reactions can lead to the functionalization of the thiophene derivatives, offering a pathway to diversify the chemical structures for different applications (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, can be assessed using techniques like thermogravimetric analysis. These studies help determine the temperature ranges within which the compounds remain stable, providing insights into their potential applications in various fields (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through theoretical studies, such as DFT calculations. These studies offer a deeper understanding of the compounds' behavior in different chemical environments, aiding in the prediction of reactivity patterns and the identification of potential applications (Shahana & Yardily, 2020).
Scientific Research Applications
Synthesis and Reactivity
- The compound (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, related to Di(thiophen-2-yl)methanone oxime, was synthesized and found to undergo nucleophilic addition with sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998).
Electrochemical and Electrochromic Properties
- Two electrochromic materials similar to Di(thiophen-2-yl)methanone oxime, containing carbazole and phenyl-methanone units, were synthesized, displaying well-defined oxidation and reduction processes with promising optical contrast and fast switching times (Hu et al., 2013).
Structural and Molecular Docking Studies
- Novel compounds with structural resemblance to Di(thiophen-2-yl)methanone oxime were synthesized and analyzed using DFT and molecular docking studies, indicating potential antibacterial activity (Shahana & Yardily, 2020).
Biomedical Applications
- Substituted thiophenes, akin to Di(thiophen-2-yl)methanone oxime, have exhibited a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties, as well as applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Future Directions
Thiophene-based analogs, including Di(thiophen-2-yl)methanone oxime, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their production.
properties
IUPAC Name |
N-(dithiophen-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSSDPITEOFAMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379410 |
Source
|
Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(thiophen-2-yl)methanone oxime | |
CAS RN |
10558-44-8 |
Source
|
Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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